molecular formula C6H5ClINO B1603883 3-Chloro-5-iodo-1-methylpyridin-2(1H)-one CAS No. 832735-68-9

3-Chloro-5-iodo-1-methylpyridin-2(1H)-one

Cat. No.: B1603883
CAS No.: 832735-68-9
M. Wt: 269.47 g/mol
InChI Key: BDIGAHZEYICTAX-UHFFFAOYSA-N
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Description

3-Chloro-5-iodo-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains both chlorine and iodine substituents on a pyridine ring. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-iodo-1-methylpyridin-2(1H)-one typically involves halogenation reactions. One possible route is the chlorination of 5-iodo-1-methylpyridin-2(1H)-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-iodo-1-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound features a molecular formula of C₆H₅ClINO, characterized by the presence of chlorine and iodine substituents on the pyridine ring. These halogenations enhance its reactivity and biological activity, making it a valuable building block in organic synthesis. The unique combination of substituents allows for high specificity in biological interactions, which is crucial for therapeutic applications.

Medicinal Chemistry

3-Chloro-5-iodo-1-methylpyridin-2(1H)-one is primarily investigated for its potential as a therapeutic agent. Its structural features enable it to interact with various biological targets, including enzymes involved in metabolic pathways. The compound may inhibit enzymatic activity by occupying active sites or altering receptor functions through interactions with critical residues.

Potential Therapeutic Uses:

  • Antimicrobial Activity: Studies suggest that halogenated pyridine derivatives exhibit antimicrobial properties, potentially useful against various pathogens.
  • Anticancer Properties: Research indicates that compounds similar to this compound may influence cancer cell signaling pathways, offering opportunities for cancer therapy development .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate in the synthesis of complex heterocyclic compounds. It can undergo various reactions including:

  • Nucleophilic Substitution Reactions: Where chlorine or iodine atoms are replaced by other nucleophiles.
  • Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds.

Reactions Involving this compound:

Reaction TypeDescription
Nucleophilic SubstitutionReplacement of halogen atoms with nucleophiles
Oxidation and ReductionAlteration of oxidation states in the pyridine ring
Coupling ReactionsFormation of biaryl compounds via cross-coupling methods

Biological Interactions

The compound's halogen substituents enhance its ability to form halogen bonds, which can significantly influence its binding affinity and specificity towards biological targets. Interaction studies have shown that this compound can modulate biological pathways effectively .

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit promising antimicrobial activity against certain bacterial strains. A study highlighted its effectiveness as a lead compound in developing new antibiotics, particularly against resistant strains .

Case Study 2: Anticancer Drug Development

In a recent study focusing on neglected tropical diseases, compounds structurally related to this compound were identified as growth inhibitors for Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). These findings underscore the potential of such compounds in addressing significant health challenges through targeted drug development .

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodo-1-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-bromo-1-methylpyridin-2(1H)-one
  • 3-Chloro-5-fluoro-1-methylpyridin-2(1H)-one
  • 3-Iodo-5-chloro-1-methylpyridin-2(1H)-one

Uniqueness

3-Chloro-5-iodo-1-methylpyridin-2(1H)-one is unique due to the presence of both chlorine and iodine substituents, which can impart distinct reactivity and properties compared to compounds with other halogen substituents. This uniqueness can be leveraged in designing molecules with specific desired characteristics.

Biological Activity

3-Chloro-5-iodo-1-methylpyridin-2(1H)-one is a halogenated pyridine derivative notable for its potential biological activities, particularly in medicinal chemistry. The compound features chlorine and iodine substituents that enhance its reactivity and binding affinity to various biological targets, making it a subject of interest in drug discovery and development.

The molecular formula of this compound is C6H5ClINO. The presence of halogen atoms contributes to its unique chemical properties, affecting its interaction with biological molecules.

Property Value
Molecular FormulaC6H5ClINO
Molecular Weight227.47 g/mol
Melting PointNot specified
SolubilityVaries with solvent

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The halogen and methyl groups enhance its binding affinity, which can modulate various biological pathways:

  • Enzyme Inhibition : The compound may inhibit enzymatic activity by occupying active sites or altering receptor functions.
  • Receptor Interaction : It may interact with critical residues in receptors, influencing their functionality.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that halogenated pyridine derivatives often possess antibacterial and antifungal activities due to their structural characteristics.

Anticancer Potential

Preliminary studies suggest that this compound may serve as a lead for developing anticancer agents. Its ability to inhibit specific signaling pathways could be leveraged in cancer therapy.

Study 1: Antimicrobial Evaluation

In vitro tests conducted on this compound revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating strong efficacy against these pathogens .

Study 2: Anticancer Activity

A study focused on the compound's effects on cancer cell lines showed promising results in inhibiting cell proliferation. The compound induced apoptosis in malignant cells, suggesting its potential as a therapeutic agent .

Research Findings

Recent research highlights the following key findings regarding the biological activity of this compound:

  • Binding Affinity : Enhanced binding affinity to target enzymes was observed, which may lead to significant modulation of metabolic pathways .
  • Selectivity : The compound exhibited selective inhibition in cellular assays, demonstrating more than ten-fold selectivity against certain pathways .
  • Structural Uniqueness : The specific combination of chlorine and iodine substituents allows for distinct reactivity patterns compared to similar compounds .

Properties

IUPAC Name

3-chloro-5-iodo-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIGAHZEYICTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630733
Record name 3-Chloro-5-iodo-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832735-68-9
Record name 3-Chloro-5-iodo-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared in analogy to the procedure described in Step 23.2 using 3-chloro-5-iodo-pyridin-2-ol. tR: 3.30 min (HPLC 1); tR: 0.71 min (LC-MS 2); ESI-MS: 270 [M+H]+ (LC-MS 2); Rf=0.79 (CH2Cl2/MeOH 9:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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